![molecular formula C21H10Br2N2O3 B14397771 6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione CAS No. 88191-99-5](/img/structure/B14397771.png)
6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
化学反応の分析
Types of Reactions
6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted acridines, depending on the specific reagents and conditions used .
科学的研究の応用
6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit DNA replication and transcription, leading to cell death in cancer cells. The compound also targets specific enzymes involved in bacterial cell wall synthesis, making it effective against certain bacterial infections .
類似化合物との比較
Similar Compounds
Acridine: A parent compound with similar DNA intercalating properties.
Proflavine: An acridine derivative used as an antiseptic and antibacterial agent.
Amsacrine: An anticancer drug that intercalates DNA and inhibits topoisomerase II.
Uniqueness
6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione is unique due to its specific bromine and amino substitutions, which enhance its biological activity and specificity compared to other acridine derivatives .
特性
CAS番号 |
88191-99-5 |
|---|---|
分子式 |
C21H10Br2N2O3 |
分子量 |
498.1 g/mol |
IUPAC名 |
6-amino-10,12-dibromo-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C21H10Br2N2O3/c22-8-5-11-17(13(23)6-8)25-18-12(19(11)26)7-14(24)15-16(18)21(28)10-4-2-1-3-9(10)20(15)27/h1-7H,24H2,(H,25,26) |
InChIキー |
MFBBMLNSRHLSFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)NC5=C(C4=O)C=C(C=C5Br)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


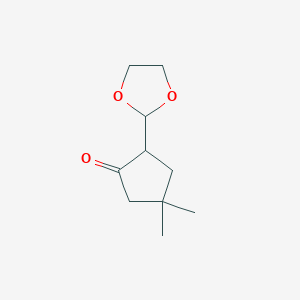

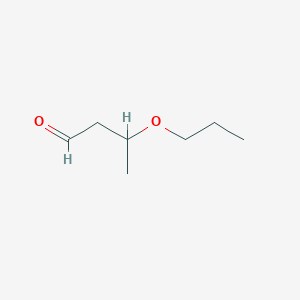
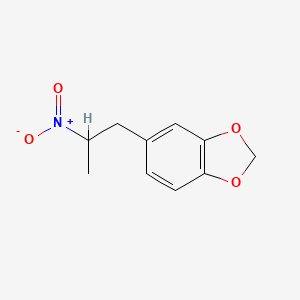

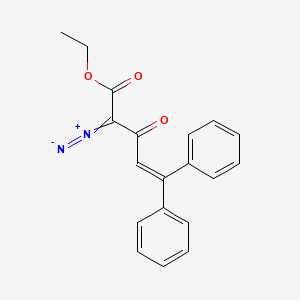
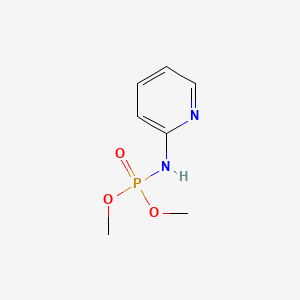
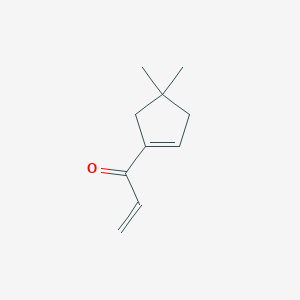
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14397749.png)
![4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14397751.png)
![6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14397759.png)
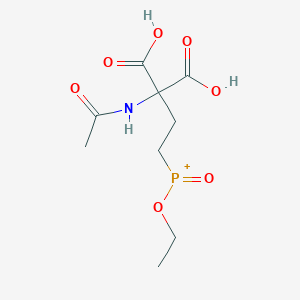
![3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14397774.png)
![(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397781.png)
